
diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate is an organic compound with the molecular formula C9H12N2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate can be synthesized through various methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of pyrazole-3,5-dicarboxylic acid with ethanol in the presence of a dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to crystallization and purification processes to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3,5-dicarboxylic acid.
Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole-3,5-dicarboxylic acid, and other pyrazole derivatives .
Applications De Recherche Scientifique
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor or activator of specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diethoxycarbonylpyrazole: Similar in structure but with different substituents.
Pyrazole-3,5-dicarboxylic acid: The non-esterified form of the compound.
3,5-Dimethylpyrazole: A methyl-substituted derivative with different reactivity.
Uniqueness
Diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate is unique due to its specific ester functional groups, which provide distinct reactivity and solubility properties. These characteristics make it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Numéro CAS |
926030-27-5 |
|---|---|
Formule moléculaire |
C27H38N6O13 |
Poids moléculaire |
654.6 g/mol |
Nom IUPAC |
diethyl 1H-pyrazole-3,5-dicarboxylate;hydrate |
InChI |
InChI=1S/3C9H12N2O4.H2O/c3*1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2;/h3*5H,3-4H2,1-2H3,(H,10,11);1H2 |
Clé InChI |
BINMUCVXDQDRMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN1)C(=O)OCC.CCOC(=O)C1=CC(=NN1)C(=O)OCC.CCOC(=O)C1=CC(=NN1)C(=O)OCC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


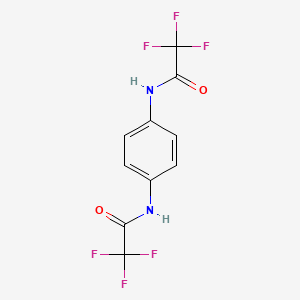
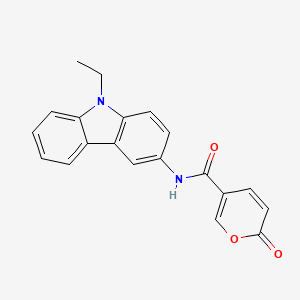
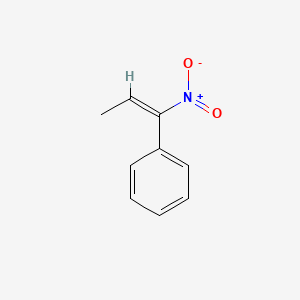
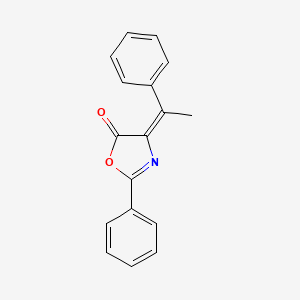
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
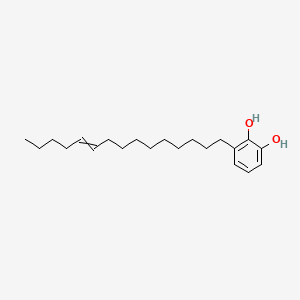
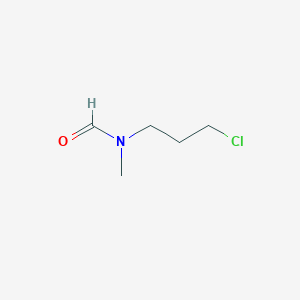
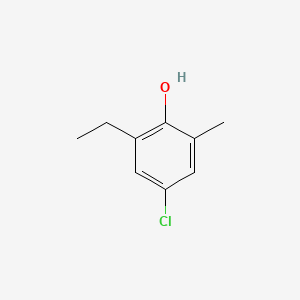
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)

